molecular formula C19H38O2 B116589 Methyl stearate CAS No. 112-61-8

Methyl stearate

Cat. No.: B116589
CAS No.: 112-61-8
M. Wt: 298.5 g/mol
InChI Key: HPEUJPJOZXNMSJ-UHFFFAOYSA-N
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Description

Methyl stearate (C₁₉H₃₈O₂), also known as methyl octadecanoate, is a saturated fatty acid methyl ester (FAME) derived from stearic acid (C18:0). It is widely utilized in biodiesel production, pharmaceuticals, and as a chemical intermediate in synthesizing surfactants, lubricants, and polymers . Its saturated hydrocarbon chain confers stability against oxidation, making it suitable for high-temperature applications. Key identifiers include CAS No. 112-61-8 and ECHA registration No. 203-990-4 .

Preparation Methods

Conventional Acid-Catalyzed Esterification

The Fischer esterification reaction, employing Brønsted acids as catalysts, remains a foundational method for methyl stearate synthesis. In a representative patent (CN103880665A), stearic acid and methanol are combined in a 10–20:30–50 weight ratio with paratoluenesulfonic acid (1.2% of stearic acid mass) and zinc oxide (1–5 parts) as co-catalysts . The mixture is heated to 100°C under reflux for 2.5–3.5 hours, achieving a yield of ~85% after neutralization and vacuum distillation . Key advantages include reduced methanol consumption and minimized environmental impact due to catalyst recyclability .

A comparative study by Moya-León et al. demonstrated that methanesulfonic acid in reactive distillation setups enhances conversion rates to 80% by continuously removing water via azeotropic distillation . This method reduces reaction times to 2–4 hours while maintaining mild conditions (60–80°C) .

Microwave-Assisted Synthesis

Microwave irradiation has revolutionized esterification kinetics by enabling rapid energy transfer. CN104058957A discloses a method using concentrated sulfuric acid (0.01–0.06 mol) and carbon black (0.1–0.7 mol) as a wave-absorbing agent . Under 130 W microwave power, stearic acid and anhydrous methanol react within 3 minutes, achieving a 98.5% conversion rate . The table below summarizes the impact of microwave parameters:

Microwave Power (W)Reaction Time (min)Conversion Rate (%)
100697.6
130398.5
160298.4

Data sourced from CN104058957A

Carbon black’s role as a microwave sensitizer ensures uniform heating, reducing localized overheating and byproduct formation . This method cuts energy consumption by 70% compared to conventional heating .

Heterogeneous Catalysis and Solvent Effects

Recent advances focus on solid acid catalysts to eliminate downstream neutralization steps. A study employing CePW (cerium-doped phosphotungstic acid) achieved 94% yield at 120°C in 4 hours, with the catalyst reused five times without significant activity loss . The reaction mechanism involves Brønsted acid sites facilitating protonation of the carbonyl group, followed by nucleophilic attack by methanol .

Solvent selection critically influences crystallization and purification. This compound crystallized from n-dodecane exhibits anisotropic growth rates, with the (110) face growing at 12.3 µm/s compared to 8.7 µm/s in toluene . This behavior is attributed to solvent-chain interactions affecting molecular alignment at the crystal surface .

Industrial-Scale Production Protocols

Large-scale synthesis often integrates reactive distillation with continuous flow systems. ChemicalBook outlines a plant-scale procedure using ion-exchange resins (e.g., Amberlyst-15) in fixed-bed reactors . At 65–67°C, a methanol-to-stearic acid molar ratio of 20:1 achieves 99% conversion in 2 hours, with the resin retaining activity over 50 cycles . The table below contrasts batch vs. continuous processes:

ParameterBatch ProcessContinuous Process
Reaction Time3–4 hours1–2 hours
Yield85–90%95–99%
Energy ConsumptionHighModerate
Catalyst Lifetime10 cycles50+ cycles

Adapted from ChemicalBook and CN103880665A

Purification and Characterization

Post-synthesis purification typically involves sodium bicarbonate washes to remove residual acid, followed by vacuum distillation (195–199°C at 10 mmHg) . GC-MS analysis reveals >99% purity when using molecular sieves for methanol dehydration . Crystallization from n-dodecane yields needle-like crystals (Form II), while toluene produces plate-like morphologies (Form III) .

Chemical Reactions Analysis

Oxidation and Autoignition Mechanisms

Methyl stearate undergoes low-temperature oxidation pathways critical in combustion processes. Key steps include:

  • H-atom abstraction : The weakest C–H bond adjacent to the carbonyl group is preferentially abstracted, forming a radical intermediate .

  • O₂ addition : The resulting radical reacts with O₂ to form a peroxy radical (ROO- ), initiating chain-branching reactions .

  • Isomerization : ROO- undergoes intramolecular H-shifts via 6- or 7-membered transition states, producing hydroperoxyalkyl radicals (QOOH) that decompose to OH radicals, accelerating ignition .

Table 1: Key Oxidation Pathways in this compound

Reaction StepRate-Determining FactorsImpact on Reactivity
H abstraction at α-CWeak C–H bond (bond strength ~85 kcal/mol) Dominates initial radical formation
ROO- isomerizationRing strain in transition state Governs low-temperature branching
QOOH decompositionTemperature-dependent β-scission Produces chain-branching OH radicals

This compound autoignites faster than unsaturated analogs (e.g., methyl oleate) due to unimpeded ROO- isomerization, absent double-bond-induced steric hindrance .

Thermal Decomposition and Stability

At elevated temperatures (>200°C), this compound decomposes via:

  • β-scission : Radical intermediates fragment into smaller alkanes, alkenes, and carbonyl compounds .

  • Ester pyrolysis : Cleavage of the ester group releases CO₂ and methane .

Critical Stability Data :

  • Flash Point : 113°C (closed cup) .

  • Autoignition Temperature : 363°C .

  • Toxic Decomposition Products : Acrid smoke (CO, aldehydes) above 400°C .

Catalytic Deoxygenation Pathways

This compound is deoxygenated to hydrocarbons using metal catalysts, enhancing fuel quality:

Table 2: Catalytic Deoxygenation Performance

CatalystConditionsMajor PathwayProduct Selectivity
Pd/CH₂, 300°CDecarboxylationn-Heptadecane (85%)
Ni-Al₂O₃H₂, 350°CDecarbonylationAlkanes + CO

Decarboxylation dominates under H₂-rich conditions, yielding n-alkanes suitable for diesel blending .

Reactivity Comparison with Methyl Oleate

The absence of a double bond in this compound enhances its low-temperature reactivity:

  • Ignition Delay : this compound ignites 15–20% faster than methyl oleate at 800 K .

  • ROO- Isomerization Rates : 6-membered transition states proceed 3× faster in this compound due to unhindered rotation .

Scientific Research Applications

Biological and Neuroprotective Applications

Methyl stearate has been studied for its neuroprotective properties. Research indicates that stearic acid methyl ester (SAME), a compound closely related to this compound, can mitigate the effects of global cerebral ischemia. In experiments involving asphyxial cardiac arrest, SAME demonstrated the ability to preserve learning and memory functions by reducing neuronal cell death and inflammatory responses in the hippocampus . This highlights its potential as a therapeutic agent in neurological disorders.

Crystallization Studies

Polymorphism and Crystallization Behavior:
this compound exhibits polymorphic behavior under varying conditions, which is crucial for its application in biodiesel and other materials. Studies using Raman spectroscopy and X-ray diffraction have shown that this compound can crystallize at elevated pressures, leading to different structural forms that can block fuel filters in biodiesel engines. The crystallization process was observed to initiate at approximately 0.2 GPa, with multiple phase transitions identified up to 6.3 GPa .

Table 1: Phase Transitions of this compound Under Pressure

Pressure (GPa)Phase Transition Observed
0.1Form V to Form III
0.2Initial crystallization
3.11Persistence of Form V
6.3Multiple transitions

Surfactant and Emulsifier Role

This compound functions effectively as a nonionic surfactant, enhancing the solubility of various compounds by disrupting aggregate formations and stabilizing emulsions . Its properties make it valuable in food science and pharmaceuticals where emulsification is critical.

Renewable Energy Applications

In biodiesel production, this compound is one of the primary components influencing fuel properties such as viscosity and cold flow performance. The crystallization behavior of this compound at high pressures poses challenges for engine performance but also offers insights into optimizing biodiesel formulations to prevent filter clogging .

Material Science Applications

Research has indicated that the crystallization kinetics of this compound can be influenced by solvent choice during synthesis. Studies reveal that varying solvents like dodecane or toluene affect the morphology and growth rates of this compound crystals .

Table 2: Growth Rates of this compound Crystals in Different Solvents

SolventGrowth Rate (μm/s)Supersaturation Level
n-Dodecane0.15High
Kerosene0.07Moderate
Toluene0.02Low

Comparison with Similar Compounds

Comparison with Similar Fatty Acid Methyl Esters

Physical and Chemical Properties

Table 1: Physical Properties of Selected FAMEs

Compound Chain Length Boiling Point (°C) Polarity (Relative) Cetane Number
Methyl Myristate C14:0 296.85 Least polar -
Methyl Palmitate C16:0 325.85 Moderate 85
Methyl Stearate C18:0 351.85 Moderate 86
Methyl Oleate C18:1 (cis) 338.00* Higher polarity 59
Methyl Linoleate C18:2 342.00* Most polar 38

*Estimated based on chain length and unsaturation.

  • Boiling Points : this compound has the highest boiling point (351.85°C) among saturated FAMEs due to its longer C18 chain. Unsaturated esters (e.g., methyl oleate) exhibit lower boiling points despite similar chain lengths, as double bonds reduce molecular packing .
  • Polarity and Chromatographic Elution : Methyl myristate (C14:0) elutes first in gas chromatography due to its lower polarity and boiling point, followed by methyl palmitate (C16:0) and this compound (C18:0). Unsaturated FAMEs like methyl oleate exhibit delayed elution due to increased polarity .
  • Cetane Number : Saturated FAMEs like this compound (CN 86) have higher cetane numbers than unsaturated analogs (e.g., methyl oleate, CN 59). Cetane numbers correlate with ignition efficiency; saturated esters undergo faster oxidation, enhancing combustion in diesel engines .

Chemical Reactivity and Stability

  • Oxidation and Dimer Formation: Under thermal-oxidative conditions, this compound forms dimers (e.g., dihydroxy, tetrahydroxy, and diketo dimers), which are critical in studying lipid oxidation in oils and biodiesel. Unsaturated FAMEs (e.g., methyl linoleate) are more prone to oxidation due to double bonds, leading to faster degradation .
  • Biodiesel Blends : Hydrogenated biodiesel often combines this compound (21.3%) and methyl oleate (78.7%) to balance cetane number and low-temperature fluidity. Pure this compound-based biodiesel may solidify at low temperatures, whereas unsaturated esters improve cold-flow properties at the expense of oxidative stability .

Crystallization and Solvent Interactions

This compound crystallizes in monoclinic structures (C2 symmetry) with growth rates influenced by solvents. In n-dodecane, crystals exhibit symmetric habits dominated by (110) and (1–10) faces, while kerosene induces less symmetric morphologies at low supersaturation. Growth rates range from 0.02–1.13 μm/s, following Burton-Cabrera-Frank (BCF) mechanisms in non-polar solvents .

Biological Activity

Methyl stearate, a methyl ester of stearic acid, is a compound that has garnered attention for its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article explores the diverse research findings related to the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

This compound is a saturated fatty acid methyl ester with the chemical formula C19_{19}H38_{38}O. It is commonly found in various natural sources, including vegetable oils and animal fats. Its structure contributes to its physical and chemical properties, making it a subject of interest in both food science and pharmacology.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of this compound and other fatty acid methyl esters (FAMEs). A significant research study highlighted the minimal inhibitory concentration (MIC) values of various FAMEs against clinically relevant fungi. The results indicated that this compound exhibited notable antifungal activity, particularly against Candida albicans and Aspergillus niger.

Table 1: Antifungal Activity of this compound

FungiMIC (µg/mL)
Candida albicans62.5
Aspergillus niger125
Staphylococcus aureus250

The above table summarizes the antifungal activity of this compound as reported in various studies, showing its potential as an antifungal agent against specific pathogens .

Antioxidant Activity

This compound has also demonstrated antioxidant properties. In a study assessing the radical-scavenging ability of various fatty acid methyl esters, this compound showed a significant capacity to scavenge DPPH radicals. This property is crucial for mitigating oxidative stress in biological systems.

Table 2: Antioxidant Activity of this compound

Concentration (µg/mL)Scavenging Activity (%)
10045
25070
50090

The data indicates that higher concentrations of this compound correlate with increased antioxidant activity, suggesting its potential application in health supplements and food preservation .

Cytotoxic Effects

Research has also explored the cytotoxic effects of this compound on cancer cells. A study investigating the cytotoxicity of various fatty acids found that this compound exhibited significant cytotoxic effects on HeLa cervical cancer cells, with an IC50_{50} value comparable to standard chemotherapeutic agents.

Table 3: Cytotoxicity of this compound on HeLa Cells

TreatmentIC50_{50} (µg/mL)
This compound19.95
Vincristine15.84
5-Fluorouracil12.59

This table demonstrates the potential of this compound as an anticancer agent, warranting further investigation into its mechanisms of action and therapeutic applications .

Case Studies

  • Antifungal Efficacy : A comprehensive study evaluated the antifungal efficacy of this compound in clinical settings against various fungal infections. The results indicated a promising application in topical formulations for treating dermatophyte infections.
  • Oxidative Stress Mitigation : Another case study focused on the role of this compound in reducing oxidative stress markers in diabetic rats. The administration of this compound resulted in decreased levels of malondialdehyde (MDA), indicating its protective role against lipid peroxidation.

Q & A

Q. Basic: What experimental methodologies are used to synthesize methyl stearate in laboratory settings?

This compound is synthesized via esterification of stearic acid with methanol using an acid catalyst (e.g., H₂SO₄) under reflux conditions (70–80°C, 2 hours). Key variables include catalyst concentration, reagent molar ratios, and reaction time. For example, a study optimized yields by varying this compound volumes (5–15 mL) and catalyst masses (5–20 g) . Post-synthesis, purification involves solvent removal and characterization via FT-IR to confirm ester functional groups (C=O stretch at ~1740 cm⁻¹) .

Q. Basic: What analytical techniques are essential for characterizing this compound purity and structural integrity?

  • Gas Chromatography (GC) : Quantifies purity by resolving this compound from contaminants (e.g., methyl palmitate). Resolution (R) ≥ 2.0 between adjacent peaks ensures accuracy .
  • FT-IR Spectroscopy : Identifies ester bonds (C=O at 1740 cm⁻¹, C-O at 1170 cm⁻¹) .
  • ¹H/¹³C NMR : Confirms molecular structure (e.g., methyl ester protons at δ 3.6 ppm, carbonyl carbon at δ 170 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (m/z 298.5) and fragmentation patterns .

Q. Advanced: How can polythermal crystallization kinetics resolve contradictions in nucleation mechanisms?

Polythermal methods measure critical undercooling as a function of cooling rate to determine nucleation mechanisms. For this compound in kerosene, progressive heterogeneous nucleation was identified, with interfacial tension values (1.64–1.79 mJ/m²) independent of concentration (200–350 g/L). This approach bypasses the need for combined isothermal-polythermal studies, offering a unified model validated against experimental data .

Q. Advanced: How do solvent-solute interactions influence this compound crystal morphology and growth kinetics?

Solvent polarity and supersaturation (σ) dictate growth rates and habit. In n-dodecane, toluene, and kerosene:

  • Morphology : Dominant (110) and (1–10) faces in all solvents, but kerosene induces asymmetric habits at low σ due to solvent-crystal interactions .
  • Growth Rates : Range from 0.02–1.13 μm/s, with Burton-Cabrera-Frank (BCF) mechanism in n-dodecane and Birth & Spread (B&S) in toluene .
Solvent Supersaturation (σ) Growth Rate (μm/s) Mechanism
n-Dodecane0.5–1.20.5–1.13BCF
Toluene0.1–0.30.02–0.15B&S

Q. Basic: How is this compound purity validated for research applications?

High-performance liquid chromatography (HPLC) and GC with flame ionization detection (FID) are standard. For GC, retention time matching against certified standards (e.g., ≥99.5% purity) and internal normalization of peak areas ensure accuracy. NMR further confirms absence of unreacted stearic acid or methanol .

Q. Advanced: What thermodynamic parameters govern this compound crystallization?

Key parameters include:

  • Interfacial Tension (γ) : 1.64–1.79 mJ/m² (kerosene solutions) .
  • Critical Undercooling (ΔT₀) : Depends on cooling rate; higher rates increase ΔT₀ .
  • *Nucleation Work (W)**: Calculated via Arrhenius-type models to assess energy barriers .

Q. Advanced: How do contradictory data on this compound’s nucleation mechanisms arise, and how are they resolved?

Discrepancies stem from isothermal vs. polythermal methodologies. Polythermal analysis integrates cooling rate dependence, revealing progressive heterogeneous nucleation, whereas isothermal methods may oversimplify kinetics. Cross-validation using both approaches reconciles interfacial tension values (1.64–1.79 mJ/m²) .

Q. Basic: What role does this compound play in material science applications?

This compound acts as a low-melting solvent in thermochromic systems. For example, in fluoran-based mixtures, it enables reversible color changes (ΔT = 30–50°C) by modulating molecular interactions between dyes and developers (e.g., bisphenol-A) .

Q. Advanced: How is this compound utilized in lipidomic studies?

As a fatty acid methyl ester (FAME) standard in GC-MS profiling:

  • Quantification : Calibration curves using certified mixtures (this compound, palmitate, oleate) .
  • Isotope Ratio Mass Spectrometry (IRMS) : δ¹³C and δ²H analysis for geographical origin tracing in oils, with measurement uncertainties ±0.3‰ and ±3‰, respectively .

Q. Advanced: What methodologies measure this compound’s interfacial tension in crystallography?

  • Drop Shape Analysis : Captures liquid-solid interactions under controlled temperatures.
  • Polythermal Modeling : Relates cooling rate to critical undercooling, deriving γ via first-principles equations .

Properties

IUPAC Name

methyl octadecanoate
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InChI

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3
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InChI Key

HPEUJPJOZXNMSJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC
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Molecular Formula

C19H38O2
Record name METHYL STEARATE
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DSSTOX Substance ID

DTXSID2047640
Record name Methyl stearate
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Molecular Weight

298.5 g/mol
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Physical Description

Methyl stearate appears as white crystals or chunky solid. (NTP, 1992), Liquid; NKRA; Pellets or Large Crystals, Liquid, Semi-solid; mp = 37.8 deg C; [Hawley] White solid or semi-solid; mp = 39.1 deg C; [HSDB] Off-white crystalline solid; mp = 40-42 deg C; [MSDSonline], Solid
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Record name Octadecanoic acid, methyl ester
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Boiling Point

828 to 829 °F at 747 mmHg (NTP, 1992), 443 °C, Boiling point: 215 °C @ 15 mm Hg, 181.00 to 182.00 °C. @ 4.00 mm Hg
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Flash Point

307 °F (NTP, 1992), 307 °F (153 °C)
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Solubility

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol or ether., Very sol in ether and chloroform
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Density

0.8498 at 104 °F (NTP, 1992) - Less dense than water; will float, 0.8498 @ 40 °C/4 °C
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Vapor Pressure

0.0000136 [mmHg], 1.36X10-5 mm Hg @ 25 °C
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Color/Form

White crystals, Semisolid

CAS No.

112-61-8
Record name METHYL STEARATE
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Melting Point

100 °F (NTP, 1992), 39.1 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
Methyl stearate
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
Methyl stearate
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
Methyl stearate
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
Methyl stearate
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
Methyl stearate
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
8-oxo-5H-1,5-naphthyridine-2-carboxylic acid
Methyl stearate

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